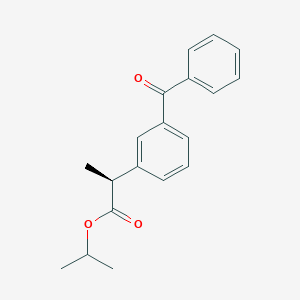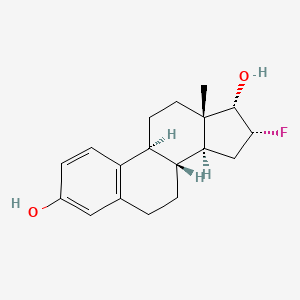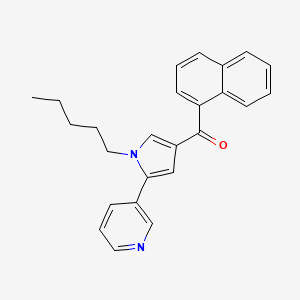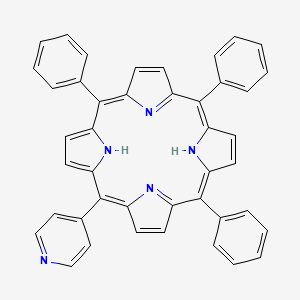
5-(4-Pyridyl)-10,15,20-triphenylporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Pyridyl)-10,15,20 triphenyl porphine is a porphyrin derivative, a class of organic compounds known for their extensive conjugated systems and ability to coordinate metal ions. Porphyrins are crucial in biological systems, serving as the core structure in heme, chlorophyll, and vitamin B12. The unique structure of 5-(4-Pyridyl)-10,15,20 triphenyl porphine allows it to participate in various chemical reactions and applications, particularly in the fields of catalysis, photodynamic therapy, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)-10,15,20 triphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with benzaldehyde and 4-pyridinecarboxaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, followed by oxidation with an oxidizing agent like chloranil .
Industrial Production Methods
Industrial production of porphyrin derivatives often employs similar synthetic routes but on a larger scale. The key challenges in industrial synthesis include maintaining high yields and purity, as well as efficient separation and purification processes. Techniques such as column chromatography and recrystallization are commonly used to achieve the desired product quality .
化学反应分析
Types of Reactions
5-(4-Pyridyl)-10,15,20 triphenyl porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chloranil and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of metalloporphyrins, while substitution reactions can yield functionalized porphyrins with diverse properties .
科学研究应用
5-(4-Pyridyl)-10,15,20 triphenyl porphine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of sensors, light-harvesting systems, and advanced materials.
作用机制
The mechanism of action of 5-(4-Pyridyl)-10,15,20 triphenyl porphine involves its ability to coordinate metal ions and participate in electron transfer reactions. The compound’s extensive conjugated system allows it to absorb light and transfer energy efficiently, making it useful in photodynamic therapy and catalysis. The molecular targets and pathways involved include the generation of reactive oxygen species and the activation of specific enzymes .
相似化合物的比较
Similar Compounds
Meso-tetra(4-pyridyl)porphine: Similar in structure but lacks the triphenyl groups.
Tetra(4-aminophenyl)porphyrin: Contains amino groups instead of pyridyl groups.
Tetra(4-cyanophenyl)porphyrin: Contains cyano groups instead of pyridyl groups.
Uniqueness
5-(4-Pyridyl)-10,15,20 triphenyl porphine is unique due to its combination of pyridyl and triphenyl groups, which enhance its chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile porphyrin derivatives .
属性
分子式 |
C43H29N5 |
|---|---|
分子量 |
615.7 g/mol |
IUPAC 名称 |
5,10,15-triphenyl-20-pyridin-4-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C43H29N5/c1-4-10-28(11-5-1)40-32-16-18-34(45-32)41(29-12-6-2-7-13-29)36-20-22-38(47-36)43(31-24-26-44-27-25-31)39-23-21-37(48-39)42(30-14-8-3-9-15-30)35-19-17-33(40)46-35/h1-27,45,48H |
InChI 键 |
GKFIIZUTJIZSDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=NC=C8)C=C4)C9=CC=CC=C9)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



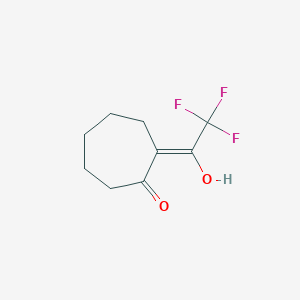
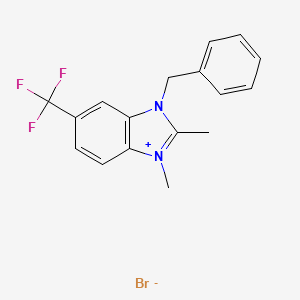
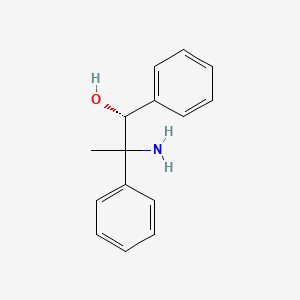

![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13411524.png)

![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
![1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B13411538.png)
![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)
![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
